9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Beschreibung

Structural Classification and Nomenclature

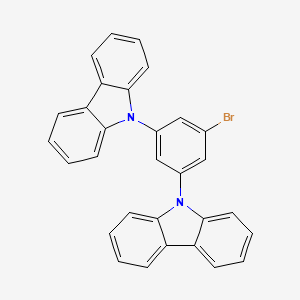

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) belongs to the class of bis-carbazole derivatives, specifically characterized by its unique structural arrangement where two 9H-carbazole units are covalently linked through a central 5-bromo-1,3-phenylene bridge. The compound's systematic nomenclature reflects its complex molecular architecture, with alternative names including 3,5-(di-9-carbazolyl)bromobenzene and 1-bromo-3,5-bis(carbazol-9-yl)benzene, emphasizing different aspects of its structural organization.

The molecular structure features a tricyclic carbazole core consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring, with each carbazole unit attached to the meta positions of a brominated benzene ring. This arrangement creates an extended π-conjugated system that significantly influences the compound's electronic and photophysical properties. The presence of the bromine substituent at the 5-position of the central phenylene bridge introduces additional electronic effects and provides opportunities for further chemical modification through cross-coupling reactions.

The compound's structural classification places it within the broader category of donor-acceptor systems, where the electron-rich carbazole units serve as donor moieties connected through an aromatic bridge that can facilitate electronic communication between the carbazole fragments. The molecular geometry and electronic distribution have been confirmed through various analytical techniques, with the compound demonstrating favorable characteristics for incorporation into organic electronic devices.

Historical Development of Carbazole-based Materials

The development of carbazole-based materials traces its origins to the initial isolation of carbazole from coal tar in 1872 by Carl Graebe and Carl Glaser. This seminal discovery marked the beginning of systematic investigation into carbazole chemistry, initially driven by the compound's presence as a constituent of tobacco smoke and its potential biological activities. The early research focused on understanding the fundamental chemical properties of the carbazole core and developing synthetic methodologies for its preparation and modification.

The evolution toward more complex carbazole derivatives gained momentum during the mid-20th century as researchers recognized the unique electronic properties inherent in the carbazole structure. The tricyclic aromatic system, with its nitrogen heteroatom and extended π-conjugation, demonstrated exceptional potential for applications requiring specific electronic characteristics. This realization led to the development of various synthetic approaches, including the classical Borsche-Drechsel cyclization, Bucherer carbazole synthesis, and Graebe-Ullmann reaction, which provided reliable pathways for carbazole preparation and functionalization.

The transition from simple carbazole derivatives to sophisticated bis-carbazole systems like 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) represents a significant advancement in molecular design. This progression was driven by the need for materials with enhanced electronic properties, improved thermal stability, and tunable frontier orbital energies for specific applications in emerging technologies. The incorporation of halogen substituents, particularly bromine, into carbazole-based structures emerged as a strategic approach for fine-tuning electronic properties and enabling further chemical modifications through modern cross-coupling methodologies.

Significance in Organic Electronics Research

The significance of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) in organic electronics research stems from its exceptional combination of electronic properties, thermal stability, and processability characteristics that make it highly suitable for various optoelectronic applications. The compound's extended π-electron system provides excellent charge transport properties, while the rigid molecular structure ensures thermal stability crucial for device operation under elevated temperatures.

In organic light-emitting diode technology, carbazole derivatives have demonstrated outstanding performance as both emitter and host materials due to their tunable frontier orbital energies that enable a wide gamut of emission colors. The specific structural features of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) position it as a promising candidate for blue emission applications, where achieving high efficiency and color purity remains challenging. The compound's photophysical properties, including high photoluminescence quantum yields and favorable energy levels, make it particularly attractive for deep-blue organic light-emitting diode applications.

The material's versatility extends beyond simple emitter applications to include roles as host materials for phosphorescent complexes and as components in thermally activated delayed fluorescence systems. The bromine substituent provides additional functionality by serving as a reactive site for further chemical modification, enabling the synthesis of more complex molecular architectures tailored for specific device requirements. This chemical versatility, combined with the compound's inherent electronic properties, establishes it as a valuable building block for advanced organic electronic materials.

Research has demonstrated that fused-ring carbazole derivatives, including bis-carbazole systems, exhibit remarkable performance in organic electronic devices due to their rigid molecular structures that minimize non-radiative decay pathways and enhance quantum efficiency. The thermal stability of these materials, with decomposition temperatures typically exceeding 300 degrees Celsius, ensures reliable device operation under the thermal stress conditions commonly encountered in practical applications.

Relationship to Other Carbazole Derivatives

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) exists within a diverse family of carbazole derivatives that includes simple substituted carbazoles, fused-ring systems, and complex multi-carbazole architectures. The compound's relationship to other carbazole derivatives can be understood through structural, electronic, and functional perspectives that highlight both similarities and distinctive characteristics.

Structurally, the compound shares fundamental features with other bis-carbazole systems, such as 1,3,5-tris(carbazol-9-yl)benzene, which incorporates three carbazole units attached to a benzene core. While both compounds utilize carbazole units as electron-rich components, the presence of the bromine substituent in 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) introduces distinct electronic effects and synthetic opportunities not present in the unsubstituted analogue. The bromine atom serves as both an electron-withdrawing group that modulates the electronic properties of the central phenylene bridge and as a reactive site for palladium-catalyzed cross-coupling reactions.

The compound's relationship to fused-ring carbazole derivatives, such as indolocarbazole and diindolocarbazole systems, reveals important structure-property relationships. While fused-ring systems typically exhibit enhanced rigidity and extended conjugation through direct ring fusion, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) achieves similar electronic communication between carbazole units through the phenylene bridge. This structural difference results in distinct photophysical properties and processing characteristics that may be advantageous for specific applications.

| Compound Type | Structural Features | Key Properties | Applications |

|---|---|---|---|

| 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) | Two carbazole units linked by brominated phenylene bridge | High thermal stability, tunable electronic properties, reactive bromine site | Organic light-emitting diodes, charge transport materials |

| 1,3,5-tris(carbazol-9-yl)benzene | Three carbazole units on benzene core | Excellent hole transport, high glass transition temperature | Hole transport layers, phosphorescent host materials |

| Indolocarbazole derivatives | Fused carbazole-indole systems | Enhanced rigidity, narrow emission bandwidth | Thermally activated delayed fluorescence emitters |

| Diindolocarbazole systems | Multiple fused ring structures | Extended conjugation, improved charge mobility | Organic thin-film transistors, semiconductor applications |

The electronic properties of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) can be compared to those of related carbazole derivatives through analysis of frontier orbital energies and photophysical characteristics. The compound's highest occupied molecular orbital energy level, estimated around -5.39 electron volts, positions it favorably for hole injection and transport applications, similar to other carbazole-based materials but with subtle modifications introduced by the bromine substituent and specific molecular architecture.

Recent developments in carbazole chemistry have emphasized the importance of molecular design strategies that balance electronic properties, thermal stability, and processability. 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) exemplifies this design philosophy by incorporating multiple carbazole units for enhanced electronic properties while maintaining a molecular weight and structure suitable for vacuum deposition and solution processing techniques commonly used in device fabrication.

Eigenschaften

IUPAC Name |

9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOKONNBSXFPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is a carbazole derivative with significant potential in various biological applications. Its structure, characterized by the presence of bromine and carbazole moieties, suggests promising biological activities, particularly in the fields of oncology and material sciences. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

- Molecular Formula: C30H19BrN2

- Molecular Weight: 487.4 g/mol

- CAS Number: 750573-24-1

- Purity: ≥95% (by HPLC)

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole). Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:

-

Mechanism of Action:

- p53 Pathway Activation: Similar to other carbazole derivatives, this compound may influence the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis. Activation of p53 leads to increased expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

- Caspase Activation: The induction of apoptosis is often mediated by caspases. Studies have shown that carbazole derivatives can enhance caspase activity in tumor cells, leading to programmed cell death .

-

Case Studies:

- A study involving another carbazole derivative demonstrated selective cytotoxicity against melanoma cells while sparing normal melanocytes. This selectivity is attributed to the ability of these compounds to target pathways specifically altered in cancer cells .

- In vivo assays confirmed that similar compounds could significantly suppress tumor growth without evident toxicity to normal tissues .

Research Findings

Recent research has focused on synthesizing and characterizing 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) for its biological applications:

Material Applications

Beyond its biological activity against cancer cells, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) has been explored for its role in material sciences:

- Electrochromic Devices: The compound has been incorporated into polymer films used in electrochromic devices (ECDs), demonstrating favorable electrochemical properties that could lead to advancements in smart window technologies .

- Fluorescent Sensors: Research indicates that carbazole-based polymers exhibit fluorescence properties useful for detecting environmental pollutants or pesticides .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is in OLED technology. Its structure allows for efficient charge transport and light emission, making it suitable for use as an emitting layer in OLEDs. Studies indicate that the incorporation of this compound can enhance the performance metrics of OLEDs, such as brightness and efficiency. The compound's ability to facilitate exciton formation and reduce energy loss is particularly beneficial in this application .

Organic Photovoltaics (OPVs)

In organic photovoltaics, this compound can serve as an electron donor or acceptor material. Its high electron mobility and stability contribute to improved power conversion efficiencies in OPV devices. Research has shown that blending 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) with other organic materials can lead to synergistic effects that enhance overall device performance .

Electrochromic Devices

Electrochromic Polymers

Recent studies have demonstrated that copolymers based on 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) exhibit promising properties for use in electrochromic devices (ECDs). These devices change color upon application of an electric voltage, which can be utilized for smart windows and displays. The copolymer films formed from this compound show rapid response times and significant optical contrast, making them suitable for commercial applications .

Material Science and Synthesis

Building Block for Advanced Materials

As a versatile building block, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is employed in the synthesis of various advanced materials. Its bromine substituent allows for further functionalization through cross-coupling reactions. This characteristic is exploited in creating novel polymers and small molecules with tailored electronic properties for specific applications .

Case Study 1: OLED Performance Enhancement

A study published in Polymers highlighted the use of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) in developing a high-performance OLED. The device achieved a maximum luminance of over 10,000 cd/m² and an external quantum efficiency (EQE) exceeding 20%. The incorporation of this compound significantly improved the charge balance within the device structure .

Case Study 2: Electrochromic Device Development

Another investigation focused on the electrochromic properties of copolymers derived from this compound. The resulting ECD demonstrated a color change from transparent to deep blue within 0.5 seconds upon voltage application. This rapid switching capability is attributed to the efficient charge transport facilitated by the carbazole units .

Vergleich Mit ähnlichen Verbindungen

Halogenated mCP Derivatives

mCP-Br belongs to a family of halogenated carbazole-phenylene compounds. Key analogs include:

Key Findings :

- Bromine in mCP-Br enhances intersystem crossing (ISC) efficiency compared to non-halogenated analogs, but iodine in mCP-I provides stronger heavy atom effects for triplet exciton utilization .

- Multi-brominated derivatives (e.g., mCP-Br2, mCP-Br3) show reduced π-π stacking, improving thermal stability in OLED host matrices .

Triazine-Based Carbazole Hosts (e.g., mSi-2CzTrz, tPh-2CzTrz)

These compounds integrate carbazole units with triazine cores and blocking groups (e.g., triphenylsilyl):

Key Findings :

Halogenated Carbazole-Triazine Derivatives (DCz4X Series)

The DCz4X series (X = Cl, Br, I) features carbazole-triazine backbones with halogenated phenoxy groups:

| Compound | Halogen | Elasticity (Strain %) | Phosphorescence Lifetime (ms) | References |

|---|---|---|---|---|

| DCz4Cl | Cl | 4.2 | 0.45 | |

| DCz4Br | Br | 5.8 | 0.62 | |

| mCP-Br | Br | Not applicable | Not reported |

Key Findings :

Carbazole-Based Conjugated Polymers

mCP-Br is copolymerized with dithiophene for electrochromic applications. Performance comparisons:

| Polymer | λmax (nm) | ΔT (%) | Switching Time (s) | Coloration Efficiency (cm²/C) | References |

|---|---|---|---|---|---|

| mCP-Br-Dithiophene | 550 | 48 | 1.2 | 320 | |

| PEDOT:PSS | 600 | 60 | 0.8 | 450 | |

| MFC-CMP-1 | 365 | N/A | N/A | N/A |

Key Findings :

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) typically involves the coupling of carbazole units to a brominated phenylene core through nucleophilic aromatic substitution. The key steps include:

- Generation of the carbazole anion via deprotonation.

- Reaction of the carbazole anion with a suitably halogenated aromatic compound, such as 1-bromo-3,5-difluorobenzene.

- Purification of the product by chromatographic methods.

Detailed Preparation Procedure

A representative and well-documented synthesis route is as follows:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Carbazole (10.29 g, 61.55 mmol), potassium tert-butoxide (7.25 g, 64.63 mmol), 1,3-dimethyl-2-imidazolidinone (30 mL), 120–140 °C | Carbazole is deprotonated by potassium tert-butoxide in a polar aprotic solvent (1,3-dimethyl-2-imidazolidinone) at elevated temperature to form the carbazole anion. | — |

| 2 | Addition of 1-bromo-3,5-difluorobenzene (5.94 g, 30.78 mmol), stirring for 2 hours at 140 °C | The carbazole anion undergoes nucleophilic aromatic substitution with 1-bromo-3,5-difluorobenzene, replacing fluorine atoms with carbazole groups, yielding the bis-carbazole product. | 93% (Intermediate G) |

- After completion of the reaction, the mixture is cooled to room temperature.

- Sodium chloride aqueous solution is added to quench the reaction.

- The organic layer is extracted using dichloromethane.

- The organic extract is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography to isolate the desired compound.

This method yields 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) with high purity and yield (approximately 93%) and has been reported in patent literature (US2019/229276 A1) and chemical databases.

Reaction Scheme Summary

$$

\text{Carbazole} + \text{1-bromo-3,5-difluorobenzene} \xrightarrow[\text{2 h, 140 °C}]{\text{K tert-butoxide, DMI}} \text{9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)}

$$

- DMI = 1,3-dimethyl-2-imidazolidinone

Analytical Data Supporting Preparation

- Molecular Weight: 487.39 g/mol

- Purity: Typically ≥95% by HPLC

- Melting Point: 224.0 to 228.0 °C

- LC-MS: Calculated m/z 486.07; observed M+1 = 487 g/mol

These data confirm the successful synthesis and high purity of the compound.

Additional Notes on Preparation

- The choice of solvent (polar aprotic like DMI) and strong base (potassium tert-butoxide) is critical for efficient deprotonation and nucleophilic substitution.

- The reaction temperature (120–140 °C) facilitates the substitution of fluorine atoms on the aromatic ring by carbazole anions.

- The presence of bromine on the phenylene core remains intact during the reaction, enabling further functionalization if needed.

- Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.

Comparative Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Carbazole, 1-bromo-3,5-difluorobenzene |

| Base | Potassium tert-butoxide |

| Solvent | 1,3-dimethyl-2-imidazolidinone (DMI) |

| Temperature | 120–140 °C |

| Reaction Time | 2 hours |

| Work-up | Aqueous NaCl quench, dichloromethane extraction, drying over MgSO4 |

| Purification | Silica gel column chromatography |

| Yield | ~93% |

| Purity | ≥95% (HPLC) |

| Analytical Confirmation | LC-MS, melting point, HPLC |

Q & A

Q. What are the standard synthetic routes for preparing 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example, analogous carbazole derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole) are synthesized using 1,4-dibromobutane and carbazole in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C . Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent/base system : Toluene/ethanol with K₂CO₃ for deprotonation.

- Temperature : 80–100°C for efficient coupling. Post-synthesis, purification involves column chromatography or recrystallization (e.g., ethanol) to isolate the product .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and carbazole connectivity.

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between carbazole and central phenyl ring) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (487.40 g/mol) .

- Elemental analysis : Validate purity (>98%) as reported by suppliers like TCI America .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) compared to non-halogenated analogs?

Bromine enhances electrophilic reactivity at the para position, enabling further functionalization (e.g., cross-coupling). Computational studies (DFT) show bromine lowers the LUMO energy, increasing electron-accepting capacity for organic electronics. Comparative

| Compound | HOMO (eV) | LUMO (eV) | Reactivity Notes |

|---|---|---|---|

| 9,9'-(1,3-Phenylene)bis(9H-carbazole) | -5.2 | -1.8 | Lower electrophilicity |

| 9,9'-(5-Bromo-1,3-phenylene)bis(9H-carbazole) | -5.5 | -2.3 | Enhanced Suzuki coupling efficiency |

These properties make brominated derivatives suitable for OLED hole-transport layers .

Q. What computational strategies can predict the optoelectronic behavior of this compound in device applications?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels and charge-transfer dynamics.

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to guide photophysical studies .

- Molecular Dynamics (MD) : Model thin-film morphology for OLED or perovskite solar cell integration .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare experimental NMR/X-ray data with computed spectra (e.g., ACD/Labs Percepta) .

- Crystallographic refinement : Use single-crystal X-ray data (e.g., R-factor <0.1) to confirm bond lengths/angles .

- Isotopic labeling : For ambiguous proton signals, deuterated analogs can clarify splitting patterns.

Safety and Handling

Q. What safety protocols are recommended for handling 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) at room temperature, away from light . No acute toxicity is reported, but prolonged exposure requires monitoring .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Thermogravimetric Analysis (TGA) : Conduct under N₂ to measure decomposition onset (typically >300°C for carbazoles).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition in OLED films).

- Reproducibility checks : Compare results across labs using standardized heating rates (e.g., 10°C/min) .

Applications in Materials Science

Q. What role does this compound play in organic electronics, and how can its performance be optimized?

As a host material in phosphorescent OLEDs (PhOLEDs) , it improves triplet exciton confinement. Optimization strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.